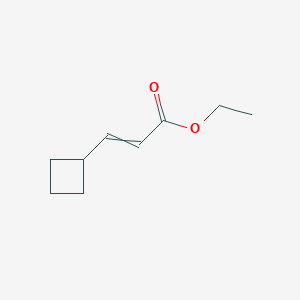

Ethyl 3-cyclobutylprop-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethyl 3-cyclobutylprop-2-enoate |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3 |

InChI Key |

MTSXEFJYMRCFOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 3 Cyclobutylprop 2 Enoate

Precursor Chemistry and Starting Material Considerations for Ethyl 3-cyclobutylprop-2-enoate Synthesis

The synthesis of this compound fundamentally relies on the selection of appropriate starting materials that provide the cyclobutyl and the ethyl prop-2-enoate moieties. The primary precursor for introducing the cyclobutyl group is cyclobutanecarboxaldehyde (B128957) . This aldehyde is a key building block as it contains the four-membered ring and a carbonyl group that is reactive towards various olefination reagents.

For the ethyl prop-2-enoate portion, the choice of reagent depends on the specific synthetic methodology. In olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions, phosphorus-containing reagents are essential. For the Wittig reaction, ethyl (triphenylphosphoranylidene)acetate is the ylide of choice. berkeley.edu For the Horner-Wadsworth-Emmons reaction, triethyl phosphonoacetate is a common and commercially available phosphonate (B1237965) reagent. wikipedia.orgenamine.net

In the context of Knoevenagel condensation, an active methylene (B1212753) compound is required. Diethyl malonate is a frequently used precursor, which, after condensation with cyclobutanecarboxaldehyde, would undergo a subsequent decarboxylation step to yield the desired α,β-unsaturated ester. amazonaws.comorganicreactions.org

For cross-metathesis strategies, the precursors are typically a vinyl-substituted cyclobutane (B1203170), such as vinylcyclobutane , and an acrylic ester, like ethyl acrylate (B77674) . nih.govorganic-chemistry.org The selection of these precursors is guided by their commercial availability, stability, and reactivity in the chosen synthetic transformation.

Olefination Reactions in the Synthesis of this compound

Olefination reactions are a cornerstone in the synthesis of alkenes and are particularly well-suited for the preparation of this compound from cyclobutanecarboxaldehyde.

Wittig and Horner-Wadsworth-Emmons Approaches

The Wittig reaction , a Nobel Prize-winning method, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. berkeley.edu In the synthesis of this compound, cyclobutanecarboxaldehyde would be treated with ethyl (triphenylphosphoranylidene)acetate. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired α,β-unsaturated ester and triphenylphosphine (B44618) oxide as a byproduct. berkeley.edu A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org When a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, is used, the reaction typically favors the formation of the (E)-isomer. berkeley.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.org This reaction generally offers superior (E)-selectivity for the formation of α,β-unsaturated esters and has the practical advantage that the water-soluble phosphate (B84403) byproduct is easily removed during workup. organic-chemistry.org The synthesis of this compound via the HWE reaction would involve the deprotonation of triethyl phosphonoacetate with a suitable base, such as sodium hydride or an alkoxide, followed by the reaction of the resulting phosphonate carbanion with cyclobutanecarboxaldehyde. wikipedia.orgwikipedia.org The reaction mechanism proceeds through a nucleophilic attack of the carbanion on the aldehyde, followed by elimination to form the alkene. wikipedia.org

Table 1: Comparison of Wittig and HWE Reactions for this compound Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Ethyl (triphenylphosphoranylidene)acetate | Triethyl phosphonoacetate |

| Byproduct | Triphenylphosphine oxide | Diethyl phosphate salt |

| Byproduct Removal | Often requires chromatography | Typically removed by aqueous extraction |

| Stereoselectivity | Generally favors (E)-isomer with stabilized ylides | Generally shows high (E)-selectivity |

| Reagent Reactivity | Ylide can be less reactive | Phosphonate carbanion is more nucleophilic |

Knoevenagel Condensation and Related Methods

The Knoevenagel condensation is another classical method for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. thermofisher.com To synthesize this compound, cyclobutanecarboxaldehyde would be condensed with a compound like diethyl malonate. amazonaws.com This reaction, often catalyzed by amines like piperidine (B6355638) or pyridine (B92270), would initially form a dicarboxylated intermediate. amazonaws.comorganicreactions.org Subsequent heating of this intermediate would induce decarboxylation to afford the final α,β-unsaturated ester. A variation known as the Doebner-Knoevenagel modification uses pyridine as a catalyst and solvent, which can facilitate both the condensation and decarboxylation in a single step. researchgate.net

Cross-Coupling and Metathesis Reactions Leading to this compound

Modern catalytic methods provide alternative and powerful strategies for the synthesis of this compound.

Olefin Metathesis Strategies (e.g., Cross-Metathesis)

Olefin cross-metathesis (CM) has emerged as a versatile tool for the formation of carbon-carbon double bonds. organic-chemistry.org This reaction, catalyzed by transition-metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts), allows for the exchange of alkylidene fragments between two different olefins. organic-chemistry.orgsigmaaldrich.com The synthesis of this compound via CM would involve the reaction of vinylcyclobutane with ethyl acrylate. nih.gov The reaction is driven forward by the formation of a volatile byproduct, ethylene (B1197577), when terminal alkenes are used. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, and second-generation Grubbs catalysts are known to be effective for cross-metathesis with electron-deficient olefins like acrylates. nih.gov

Table 2: Key Components in Olefin Cross-Metathesis for this compound Synthesis

| Component | Example | Role in Reaction |

| Cyclobutyl Precursor | Vinylcyclobutane | Provides the cyclobutyl-methylene fragment |

| Acrylate Partner | Ethyl acrylate | Provides the ethyl carboxylate fragment |

| Catalyst | Grubbs' 2nd Generation Catalyst | Catalyzes the metathesis reaction |

| Driving Force | Evolution of ethylene gas | Shifts the equilibrium towards the product |

A specific synthesis of a related compound, ethyl 3-cyclobutylpropen-2-oate, has been achieved through the UV irradiation of E-ethyl 3-cyclobutylpropen-2-oate in the presence of N,N-dimethylaminoethanol, leading to the β,γ-unsaturated isomer. While not a direct formation of the target α,β-unsaturated system from non-alkenic precursors, it highlights the reactivity of this class of compounds.

Other Transition-Metal Catalyzed Coupling Reactions

While less commonly reported for this specific target, other transition-metal catalyzed cross-coupling reactions could theoretically be employed. For instance, a Heck-type reaction between a cyclobutyl halide (e.g., bromocyclobutane) and ethyl acrylate, catalyzed by a palladium complex, could potentially form the desired product. However, olefination and metathesis reactions are generally more direct and efficient for this particular transformation.

Catalytic Asymmetric Synthesis of Enantiopure this compound Derivatives

The generation of enantiopure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where stereochemistry often dictates biological activity. While the direct catalytic asymmetric synthesis of this compound is not extensively documented, several strategies can be envisaged based on established asymmetric methodologies for related systems.

One potential approach involves the asymmetric cyclopropanation of a suitable precursor, followed by further functional group manipulation. The synthesis of chiral cyclopropane-carboxaldehydes has been achieved through methods like the use of chiral auxiliaries. researchgate.net These chiral aldehydes could then be subjected to an olefination reaction, such as the HWE reaction, to install the prop-2-enoate side chain.

Another strategy could involve the enantioselective conjugate addition to a pre-formed α,β-unsaturated system. Although not a direct synthesis of the target molecule, related research has shown the viability of catalytic enantioselective β-alkylation of α,β-unsaturated aldehydes, which could be a pathway to chiral β-substituted aldehydes that are precursors to the target ester. researchgate.net

The development of a direct asymmetric Horner-Wadsworth-Emmons reaction for this specific substrate remains a challenge. While some asymmetric variants of the HWE reaction have been reported, they often require specific chiral phosphonates or external chiral ligands and their applicability to cyclobutanecarboxaldehyde would need to be empirically determined. The stereochemical outcome of such reactions is influenced by factors including the nature of the base, solvent, and any additives. thieme-connect.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to established synthetic methods like the Horner-Wadsworth-Emmons reaction.

A significant focus of green chemistry is the reduction of volatile organic solvents. For the synthesis of this compound via the HWE reaction, several greener alternatives to traditional organic solvents can be considered.

Solvent-Free Conditions: The HWE reaction has been successfully performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. mdpi.com In a typical solvent-free approach for related α,β-unsaturated esters, an aldehyde is mixed with triethyl phosphonoacetate and a solid base like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) or barium hydroxide octahydrate (Ba(OH)₂·8H₂O). researchgate.net This approach minimizes solvent waste and can lead to high yields with excellent stereoselectivity for the (E)-isomer.

Aqueous Media: The use of water as a reaction solvent is highly desirable from a green chemistry perspective. The HWE reaction can be conducted in aqueous media, often using a phase-transfer catalyst or by carefully selecting the base and reaction conditions. For example, reactions have been demonstrated in a biphasic system or in a mixture of water and a co-solvent like THF, using bases such as potassium carbonate. nrochemistry.com

The table below summarizes potential green conditions for the HWE synthesis of this compound based on analogous reactions.

| Reagent System | Solvent | Conditions | Expected Outcome |

| Triethyl phosphonoacetate, LiOH·H₂O | None | Stirring, Room Temp. or Gentle Heating | High (E)-selectivity, good yield. researchgate.net |

| Triethyl phosphonoacetate, K₃PO₄ | Water/THF (1:1) | Room Temperature, 2h | Good yield, simplified workup. nrochemistry.com |

| Triethyl phosphonoacetate, DBU, LiCl | Acetonitrile (B52724) | Room Temperature | Good yield, suitable for base-sensitive substrates. enamine.net |

| Triethyl phosphonoacetate, (CF₃SO₃)₂Sn, N-ethylpiperidine | DCE | Microwave, 70-120°C | (Z)-selective olefination. mdpi.com |

Sustainable catalysis focuses on the use of non-toxic, recyclable, and highly efficient catalysts. In the context of the HWE reaction, while the phosphonate reagent is stoichiometric, the choice of base can be considered from a sustainability viewpoint. The use of solid, reusable bases or organocatalysts can contribute to a greener process. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used as an organocatalyst in solvent-free HWE reactions. researchgate.net

Furthermore, if an asymmetric synthesis is pursued, the development of a highly active and recyclable chiral catalyst would be a key goal for sustainability. This could involve anchoring a chiral ligand to a solid support or using a catalyst that is soluble in a specific medium for easy separation and reuse.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters and consideration of safety, cost, and environmental impact. For the synthesis of this compound, likely via the HWE reaction, several factors are critical for successful scale-up.

Reagent Selection and Stoichiometry: On a large scale, the cost and availability of starting materials—cyclobutanecarboxaldehyde and triethyl phosphonoacetate—are important. enamine.net Optimizing the stoichiometry to use a minimal excess of either reagent is crucial for cost-effectiveness. The choice of base is also critical; inexpensive and easy-to-handle bases like sodium or potassium carbonate are often preferred over more hazardous and expensive ones like sodium hydride. nrochemistry.com

Reaction Conditions:

Temperature Control: The HWE reaction can be exothermic, especially upon addition of the base. Effective temperature control is essential on a large scale to prevent runaway reactions and ensure consistent product quality and stereoselectivity.

Mixing: Efficient mixing is required to ensure homogeneity, particularly in heterogeneous systems (e.g., solid base in a liquid phase).

Solvent Selection: While green solvents are preferred, on an industrial scale, factors like solvent recovery and recycling are paramount. The choice of solvent will impact not only the reaction performance but also the workup and purification processes.

Workup and Purification: The workup of HWE reactions typically involves an aqueous quench to remove the water-soluble phosphate byproduct. wikipedia.org On a large scale, this requires handling significant volumes of aqueous waste. The purification of the final product, likely by distillation or crystallization, must be optimized for efficiency and to minimize product loss.

Process Safety: A thorough hazard assessment is necessary. This includes understanding the thermal stability of reactants and intermediates, potential for gas evolution, and the flammability and toxicity of all substances used.

The table below outlines key considerations for the scale-up of the HWE synthesis of this compound.

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Base | NaH, LDA, BuLi often used for high reactivity. | Preference for safer, less expensive bases like K₂CO₃, Na₂CO₃, or DBU. |

| Solvent | Anhydrous THF, DMF common. | Evaluation of greener solvents (e.g., 2-MeTHF, CPME) and solvent recycling strategies. |

| Temperature | -78°C to reflux, easily managed. | Precise control of exotherms, use of jacketed reactors. |

| Workup | Separatory funnel extraction. | Large-scale liquid-liquid extraction, management of aqueous waste streams. |

| Purification | Flash column chromatography. | Distillation, crystallization, or preparative chromatography for high purity. |

| Byproduct | Diethyl phosphate salt. | Efficient removal and disposal of phosphate byproducts. |

Mechanistic Insights into the Reactivity of Ethyl 3 Cyclobutylprop 2 Enoate

Nucleophilic Additions to the α,β-Unsaturated Ester Moiety of Ethyl 3-cyclobutylprop-2-enoate

The conjugated system in this compound makes it susceptible to nucleophilic attack at two primary positions: the carbonyl carbon (direct or 1,2-addition) and the β-carbon (conjugate or 1,4-addition). The competition between these two pathways is a central theme in its reactivity, influenced by the nature of the nucleophile and the reaction conditions.

The Michael reaction is a cornerstone of carbon-carbon bond formation, involving the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.comlibretexts.org In this context, this compound serves as the Michael acceptor. The reaction typically employs soft, stabilized nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds. libretexts.orglibretexts.org

The mechanism proceeds in three key steps:

Enolate Formation: A base removes an acidic α-hydrogen from the Michael donor (e.g., a β-keto ester) to form a resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of this compound. The electron density is pushed through the conjugated system to the carbonyl oxygen, forming a new enolate intermediate. libretexts.orglibretexts.org

Protonation: The newly formed enolate is protonated by a proton source (often the conjugate acid of the base used or during an acidic workup) to yield the final 1,4-addition product. masterorganicchemistry.comlibretexts.org

The regioselectivity of the Michael reaction strongly favors 1,4-addition over 1,2-addition. This preference is attributed to the use of relatively weak, stabilized nucleophiles which react under thermodynamic control, favoring the more stable conjugate adduct. chemistrysteps.com

Table 1: Examples of Michael Donors for Reaction with α,β-Unsaturated Esters

| Michael Donor Class | Specific Example |

|---|---|

| β-Ketoesters | Ethyl acetoacetate |

| Malonic Esters | Diethyl malonate |

| β-Diketones | Acetylacetone |

| Cyanoacetates | Ethyl cyanoacetate |

During this reaction, two sp² hybridized carbons are converted to sp³ hybridization, which can lead to the formation of new stereocenters. libretexts.org The stereochemical outcome is influenced by the structures of both the donor and the acceptor.

Organometallic reagents are powerful nucleophiles capable of adding to this compound. The regioselectivity of this addition is highly dependent on the metal center.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi) are soft nucleophiles and are exceptionally effective for promoting 1,4-conjugate addition to α,β-unsaturated esters. masterorganicchemistry.comchemistrysteps.com The reaction is believed to proceed through a mechanism that may involve an initial electron transfer from the cuprate (B13416276) to the enoate, followed by the formation of a carbon-carbon bond at the β-position. thieme-connect.de This method is highly reliable for delivering an alkyl or aryl group to the β-carbon.

Organolithium and Grignard Reagents: In contrast, organolithium (RLi) and Grignard (RMgX) reagents are considered hard nucleophiles. They typically favor direct 1,2-addition to the carbonyl carbon of esters, which would lead to the formation of a tertiary alcohol after workup. chemistrysteps.comorganicchemistrydata.org However, conjugate addition can sometimes be achieved with these reagents, particularly when steric hindrance around the carbonyl group is significant or when specific additives are used to modify the reagent's reactivity. organicchemistrydata.orgarkat-usa.org For instance, transforming a nearby hydroxyl group into a magnesium alkoxide has been shown to direct organolithium reagents toward conjugate addition through a chelation-controlled mechanism. arkat-usa.org

Table 2: Regioselectivity of Organometallic Reagents with α,β-Unsaturated Esters

| Reagent Type | Example | Predominant Mode of Addition |

|---|---|---|

| Organocuprate | Li(CH₃)₂Cu | 1,4-Conjugate Addition |

| Organolithium | CH₃Li | 1,2-Direct Addition |

Hydration: The addition of water across the double bond of this compound can be catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the β-carbon. Water then acts as a nucleophile, attacking the β-position to form an enol intermediate, which subsequently tautomerizes to the more stable β-hydroxy ester product.

Hydroamination: The addition of an amine to an α,β-unsaturated ester is a type of Michael addition. researchgate.net Primary or secondary amines can act as nucleophiles, attacking the β-carbon of this compound. The reaction proceeds through a zwitterionic intermediate, which then undergoes a proton transfer (either intramolecularly or intermolecularly) to yield the final β-amino ester product. This reaction is a direct and atom-economical method for synthesizing β-amino esters.

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted processes that occur through a cyclic transition state. libretexts.org The conjugated π-system of this compound allows it to participate in such reactions, most notably as a dienophile in Diels-Alder cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. ucalgary.ca In this reaction, this compound functions as the dienophile, facilitated by the electron-withdrawing ester group which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). ucalgary.ca

The reaction is characterized by a high degree of stereospecificity:

Concerted Mechanism: The reaction occurs in a single, concerted step through a cyclic transition state, where two new sigma bonds are formed simultaneously from two pi bonds. ucalgary.ca

Stereochemical Retention: The stereochemistry of the dienophile is retained in the product. Since this compound is typically synthesized as the (E)-isomer, the cyclobutyl and ethoxycarbonyl groups will be trans to each other in the resulting cyclohexene (B86901) ring. libretexts.orgmasterorganicchemistry.com

Endo/Exo Selectivity: When the dienophile reacts with a cyclic diene (e.g., cyclopentadiene), two diastereomeric products, endo and exo, can be formed. The endo product, where the electron-withdrawing substituent of the dienophile (the ester group) is oriented towards the π-system of the newly forming diene bridge, is usually the major product. libretexts.orgyoutube.com This preference, known as the "endo rule," is attributed to stabilizing secondary orbital interactions in the transition state. youtube.com

Table 3: Stereochemical Principles of the Diels-Alder Reaction

| Principle | Description |

|---|---|

| Concerted Nature | Bonds form and break in a single step via a cyclic transition state. ucalgary.ca |

| Stereospecificity | The relative configuration of substituents on the dienophile is preserved in the product. libretexts.org |

[2+2] cycloadditions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. While thermally forbidden for many simple alkenes, these reactions can often be initiated photochemically.

For this compound, a photochemical [2+2] cycloaddition would typically proceed via the following mechanism:

Photoexcitation: Absorption of ultraviolet light promotes an electron from the π bonding orbital to the π* antibonding orbital (a π→π* transition), creating an excited state of the alkene.

Intermediate Formation: This excited-state molecule can then react with a ground-state alkene. The reaction is often not concerted and may proceed through a diradical or zwitterionic intermediate. researchgate.net

Ring Closure: The intermediate undergoes ring closure to form the final cyclobutane product.

These reactions can result in the formation of multiple regioisomers and stereoisomers, and the specific outcome depends heavily on the reaction conditions and the nature of the reacting partner.

Ene Reactions and Other Pericyclic Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of the reactivity of many unsaturated systems. libretexts.org In the case of this compound, both the alkene and the allylic protons on the cyclobutyl ring can participate in such transformations.

The ene reaction is a pericyclic process involving the transfer of an allylic hydrogen to an enophile, with a concurrent shift of the double bond. wikipedia.orgorganic-chemistry.org While there are no specific reports on the ene reactions of this compound, the presence of allylic hydrogens on the cyclobutyl ring suggests its potential as an ene donor. High temperatures are often required for these reactions due to the significant activation energy needed to break the allylic C-H bond. organic-chemistry.org The reaction would involve the transfer of a hydrogen from the carbon adjacent to the double bond to a suitable enophile, leading to a product with a rearranged double bond within the cyclobutyl ring.

Other pericyclic reactions, such as electrocyclic reactions, are also conceivable. Electrocyclic reactions are intramolecular processes that involve the formation or cleavage of a sigma bond at the terminus of a conjugated system. libretexts.org For this compound, this could manifest in rearrangements involving the vinylcyclobutane moiety under thermal or photochemical conditions.

Transformations Involving the Cyclobutyl Ring of this compound

The presence of the strained cyclobutane ring imparts unique reactivity to this compound. The inherent ring strain of approximately 26.3 kcal/mol provides a thermodynamic driving force for reactions that lead to ring-opening. masterorganicchemistry.commasterorganicchemistry.com

Vinylcyclobutane derivatives are known to undergo thermally or catalytically induced ring-opening reactions. nih.govnih.gov These reactions can proceed through various mechanisms, often involving radical or ionic intermediates, leading to the formation of linear or larger cyclic structures. For this compound, a [2+2] cycloreversion is a plausible pathway, which would be the reverse of a [2+2] cycloaddition. This process, often promoted by transition metals or photochemically, could lead to the formation of butadiene and ethyl acrylate (B77674).

Recent studies on vinylcyclobutanes have shown that visible-light-induced nickel catalysis can facilitate C-C bond activation and ring-opening, yielding various diene products. nih.gov Furthermore, radical cation-induced rearrangements of vinylcyclobutanes, initiated by photocatalysis, can lead to the formation of six-membered rings. acs.org In the context of this compound, the electron-withdrawing nature of the ester group could influence the regioselectivity and mechanism of such ring-opening reactions.

Direct functionalization of the cyclobutane ring without ring-opening represents a significant synthetic challenge due to the relatively inert nature of the C-H bonds. However, recent advances in C-H functionalization chemistry offer potential routes. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to cyclobutane systems, often guided by a directing group. acs.orgacs.org For this compound, the ester group itself is not a strong directing group for C-H activation on the cyclobutyl ring. Therefore, derivatization to introduce a suitable directing group might be necessary to achieve selective functionalization of the cyclobutyl moiety.

An alternative strategy involves the generation of a radical at the cyclobutyl ring, which can then be trapped by a suitable reagent. The strain in the four-membered ring can influence the rate of radical addition reactions. acs.org

Catalytic Hydrogenation and Reduction Stereochemistry of this compound

The reduction of this compound can occur at two primary sites: the carbon-carbon double bond and the ester carbonyl group. The stereochemical outcome of these reductions is of significant interest.

Catalytic hydrogenation of α,β-unsaturated esters typically proceeds with high chemoselectivity for the C=C double bond over the carbonyl group using standard catalysts like palladium on carbon (Pd/C). The hydrogenation is generally a syn-addition, with hydrogen atoms adding to the same face of the double bond. The stereochemistry of the product, ethyl 3-cyclobutylpropanoate, will depend on the facial selectivity of the catalyst's approach to the double bond, which can be influenced by the steric bulk of the cyclobutyl group.

For the reduction of the ester functionality to the corresponding alcohol, more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are required. This reduction would yield 3-cyclobutylpropan-1-ol. If both the double bond and the ester are to be reduced, a one-pot reaction with a strong reducing agent or a two-step sequence could be employed. Asymmetric transfer hydrogenation has been successfully used for the stereoselective reduction of related cyclobutenediones, suggesting that similar strategies could be developed for the stereocontrolled reduction of this compound. acs.org

| Reaction | Reagent/Catalyst | Primary Product | Stereochemistry |

| C=C Hydrogenation | H₂, Pd/C | Ethyl 3-cyclobutylpropanoate | Syn-addition |

| Ester Reduction | LiAlH₄ | 3-cyclobutylpropan-1-ol | - |

| C=C and Ester Reduction | LiAlH₄ | 3-cyclobutylpropan-1-ol | - |

Oxidation Reactions of this compound

The oxidation of this compound can target either the carbon-carbon double bond or the cyclobutyl ring.

Epoxidation of the α,β-unsaturated double bond is a common transformation. While peroxy acids like m-CPBA can be used, the electron-deficient nature of the double bond makes it less reactive towards electrophilic epoxidation. Nucleophilic epoxidation using hydrogen peroxide under basic conditions is often a more effective method for α,β-unsaturated carbonyl compounds. This would yield ethyl 2-cyclobutyl-2,3-epoxypropanoate.

Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would lead to the formation of cyclobutanecarbaldehyde and a glyoxylic acid derivative.

The cyclobutyl ring itself can undergo oxidation, particularly at the allylic position, under certain conditions. Furthermore, oxidative rearrangements of vinylcyclobutane derivatives have been reported to occur via photoinduced electron transfer, leading to ring-opened products. nih.gov

| Reaction | Reagent | Primary Product |

| Epoxidation | H₂O₂, NaOH | Ethyl 2-cyclobutyl-2,3-epoxypropanoate |

| Oxidative Cleavage | 1. O₃ 2. DMS | Cyclobutanecarbaldehyde |

| Oxidative Rearrangement | Photoinduced Electron Transfer | Ring-opened products |

Reaction Kinetics and Thermodynamic Profiles of Key Transformations of this compound

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the inherent strain of the cyclobutane ring.

The driving force for many of the reactions involving the cyclobutyl moiety is the release of ring strain, which is approximately 26.3 kcal/mol for an unsubstituted cyclobutane. masterorganicchemistry.commasterorganicchemistry.com This strain energy contributes to a more exothermic or less endothermic enthalpy change for ring-opening reactions compared to analogous reactions with unstrained rings. Theoretical studies on the unimolecular decomposition of cyclobutane have shown that the activation enthalpy for C-C bond cleavage is significantly lower than that for a linear alkane due to this strain release. arxiv.org

The kinetics of ring-opening reactions are also dependent on the mechanism. For instance, radical-mediated processes will have different kinetic profiles compared to concerted pericyclic reactions. The rate of polymerization of cyclic monomers is also governed by a balance between the enthalpy gained from strain release and the entropy lost upon polymerization. wiley-vch.de While this compound is not a typical monomer for ring-opening polymerization, the principles governing the thermodynamics and kinetics of such processes are relevant to understanding its reactivity.

Advanced Spectroscopic and Analytical Characterization Approaches for Ethyl 3 Cyclobutylprop 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic compounds in solution. For Ethyl 3-cyclobutylprop-2-enoate, a suite of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its covalent framework and spatial arrangement.

Multi-dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Definitive Structural Elucidation of Complex Derivatives

While one-dimensional ¹H and ¹³C NMR provide initial information, complex derivatives of this compound may present overlapping signals that are difficult to interpret. Two-dimensional NMR techniques are essential for resolving these ambiguities. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would reveal correlations between the vinyl protons and the methine proton of the cyclobutyl ring, as well as the coupling network within the cyclobutyl ring and the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. copernicus.org For this compound, NOESY would be crucial for determining the stereochemistry of the double bond (E/Z) and the spatial relationship between the cyclobutyl ring and the ethyl ester moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edulibretexts.org This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.orgresearchgate.net HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular skeleton by showing correlations between, for instance, the vinyl protons and the carbonyl carbon, or the cyclobutyl protons and the vinyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -CH=CH-COOEt (α-CH) | 5.8 - 6.0 | 120 - 125 | Carbonyl C, β-C |

| -CH=CH-COOEt (β-CH) | 6.8 - 7.0 | 145 - 150 | Carbonyl C, Cyclobutyl CH |

| Cyclobutyl-CH | 2.5 - 2.8 | 40 - 45 | β-C, Cyclobutyl CH₂ |

| Cyclobutyl-CH₂ | 1.8 - 2.2 | 25 - 30 | Cyclobutyl CH |

| -O-CH₂-CH₃ | 4.1 - 4.3 | 60 - 65 | Carbonyl C, -CH₃ |

| -O-CH₂-CH₃ | 1.2 - 1.4 | 14 - 15 | -O-CH₂- |

| C=O | - | 165 - 170 | α-CH, β-CH, -O-CH₂- |

Dynamic NMR Studies of Conformational Preferences

The four-membered cyclobutyl ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comlibretexts.org This puckering leads to an equilibrium between two equivalent conformations. In substituted cyclobutanes, such as this compound, the substituent can influence this equilibrium.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to study these conformational dynamics. At room temperature, the interconversion between the puckered conformations is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons of the cyclobutyl ring. The energy barrier for this ring-flipping process can be calculated from the coalescence temperature of the signals, providing valuable thermodynamic data about the conformational preferences of the molecule. copernicus.org

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can characterize the structure of this compound in its crystalline form. In the solid state, molecules adopt a fixed conformation, and intermolecular interactions can influence the chemical shifts. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. scispace.com ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms, each with different physical properties.

Mass Spectrometry Fragmentation Pathway Analysis of this compound and its Derivatives

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern of a molecule in the mass spectrometer can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of this compound. For instance, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, confirming the elemental composition. waters.comnih.gov This is a crucial step in the identification of a new compound or the confirmation of a synthesized product.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₉H₁₄O₂ | 154.0994 |

| [M+H]⁺ | C₉H₁₅O₂⁺ | 155.1067 |

| [M+Na]⁺ | C₉H₁₄NaO₂⁺ | 177.0886 |

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (for example, the molecular ion of this compound), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This technique provides detailed information about the connectivity of the molecule. unimi.itnih.gov

For this compound, several characteristic fragmentation pathways can be predicted for the molecular ion [M]⁺:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of a prominent acylium ion.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a common fragmentation pathway for esters with a sufficiently long alkyl chain, though in this case, it would involve the ethyl group of the ester. A more likely McLafferty-type rearrangement could involve a hydrogen from the cyclobutyl ring if sterically feasible.

Cleavage of the cyclobutyl ring: The strained cyclobutyl ring can undergo fragmentation, for example, by losing ethylene (C₂H₄) or cyclobutene (B1205218) (C₄H₆).

α-cleavage: Cleavage of the bond between the carbonyl group and the α-carbon is a common fragmentation pathway for esters.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Probing Functional Group Interactions and Molecular Symmetry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of this compound by probing its molecular vibrations.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and provides characteristic absorption bands. For this compound, the IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1715-1730 cm⁻¹. Another key feature would be the C=C stretching vibration of the α,β-unsaturated system, which is expected to appear around 1640 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1250-1000 cm⁻¹ region. The presence of the cyclobutyl ring would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations at lower frequencies.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (IR) | Expected Vibrational Frequency (cm⁻¹) (Raman) |

| C=O (Ester) | 1715-1730 (Strong) | Weak |

| C=C (Alkenyl) | ~1640 (Medium) | Strong |

| C-O (Ester) | 1250-1000 (Strong) | Weak-Medium |

| C-H (Alkyl) | 2850-2995 (Medium-Strong) | Medium-Strong |

This table presents expected vibrational frequencies based on typical ranges for the functional groups present in this compound.

X-ray Crystallography of this compound Co-crystals or Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, forming co-crystals or analyzing crystalline derivatives can provide definitive structural information. X-ray crystallography offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

For instance, analysis of a related compound, Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, demonstrated the power of this technique. researchgate.net The study revealed a nearly planar molecular structure stabilized by an intramolecular hydrogen bond. researchgate.net In the crystal, molecules were linked by C-H···O hydrogen bonds, forming sheets. researchgate.net Similarly, for a derivative of this compound, X-ray crystallography could elucidate the conformation of the cyclobutyl ring and its orientation relative to the planar propenoate moiety. It could also reveal intermolecular interactions, such as C-H···O hydrogen bonds, that govern the crystal packing. In cases of molecular disorder, as seen with some acrylate (B77674) derivatives, advanced modeling techniques can be employed to describe the different conformations present in the crystal. nih.gov

| Parameter | Significance in Structural Analysis |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements present in the crystal. |

| Bond Lengths | Provides precise measurements of the distances between atoms. |

| Bond Angles | Reveals the angles between adjacent chemical bonds. |

| Torsion Angles | Describes the conformation of the molecule, including the orientation of the cyclobutyl ring. |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonding that influence crystal packing. |

This table outlines the key parameters obtained from an X-ray crystallographic study and their importance in understanding the structure of a crystalline derivative of this compound.

Chromatographic Methodologies for Isolation and Purity Assessment Beyond Simple Identification

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound can exist as enantiomers if a chiral center is introduced (for example, through substitution on the cyclobutyl ring), chiral chromatography is crucial for separating these stereoisomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP and the mobile phase composition are critical for achieving baseline separation. High-performance liquid chromatography (HPLC) with a chiral column is a common and effective method for this purpose. The development of such methods is essential for applications where stereochemistry is critical.

Preparative Chromatography for Scale-Up Purification

For obtaining larger quantities of highly pure this compound for further research or as a synthetic intermediate, preparative chromatography is employed. Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, is a powerful tool for isolating the compound from reaction mixtures and removing impurities. researchgate.net The selection of an appropriate stationary phase (e.g., normal-phase or reverse-phase silica (B1680970) gel) and a suitable mobile phase system is optimized through analytical scale experiments to ensure efficient separation. This technique is vital for obtaining material of sufficient purity for subsequent analytical characterization and use in other applications.

Theoretical and Computational Chemistry Studies on Ethyl 3 Cyclobutylprop 2 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. lumenlearning.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. lumenlearning.com For a molecule like Ethyl 3-cyclobutylprop-2-enoate, the HOMO is likely to be localized on the π-system of the prop-2-enoate moiety, which is electron-rich, while the LUMO would also be associated with this π-system, particularly the electrophilic carbon atoms.

To illustrate, a study on a similar compound, ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate, revealed a HOMO-LUMO energy gap of approximately 4.35 eV. lumenlearning.com The energies of these frontier orbitals are also used to calculate various chemical reactivity descriptors, such as electronegativity, chemical potential, hardness, and the electrophilicity index. lumenlearning.com

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Prop-2-enoate Compound

| Parameter | Value (eV) |

| EHOMO | -6.23 lumenlearning.com |

| ELUMO | -1.88 lumenlearning.com |

| Energy Gap (ΔE) | 4.35 lumenlearning.com |

Data is for ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate and is used here for illustrative purposes.

An electrostatic potential (ESP) surface map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to indicate regions of varying potential; typically, red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green indicates neutral regions.

For this compound, the ESP map would be expected to show a region of high electron density (red) around the oxygen atoms of the ester group due to their high electronegativity. The hydrogen atoms of the ethyl and cyclobutyl groups would likely be in regions of positive potential (blue). The carbon-carbon double bond might show a region of moderate negative potential. This information is crucial for predicting how the molecule will interact with other molecules, for instance, in identifying sites for nucleophilic or electrophilic attack.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. Atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations of this compound could be performed in various environments, such as in a vacuum, in an aqueous solution, or in a non-polar solvent. These simulations would provide insights into:

Solvation effects: How the presence of solvent molecules affects the conformation and dynamics of the molecule.

Transport properties: Diffusion coefficients and rotational correlation times can be calculated.

Intermolecular interactions: The simulations can reveal how molecules of this compound interact with each other and with solvent molecules.

For example, MD simulations have been used to study the behavior of ionic liquids like ethylammonium (B1618946) nitrate, providing detailed information on hydration spheres and bulk structure. google.com A similar approach for this compound would illuminate its behavior in different chemical environments.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, several rotatable bonds exist, including the C-C bonds within the ethyl and cyclobutyl groups, and the C-O bond of the ester.

The puckering of the cyclobutyl ring also leads to different conformations. Computational methods can be used to calculate the potential energy associated with each conformation, allowing for the construction of a potential energy surface or landscape. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For a related structure, ethyl (E)-3-phenylprop-2-enoate, the molecule is largely planar, indicating that this is a low-energy conformation. youtube.com In the case of this compound, the interaction between the cyclobutyl ring and the prop-2-enoate chain would be a key determinant of the lowest energy conformer.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be obtained.

For reactions involving this compound, such as addition reactions to the carbon-carbon double bond or hydrolysis of the ester, computational studies can provide valuable information. For instance, in a study of a reaction involving a similar α,β-unsaturated ester, computational methods were used to distinguish between different possible reaction pathways, such as a Diels-Alder reaction versus a zwitterionic mechanism. nih.gov

A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time during a chemical reaction as reactants are being converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction.

Computational methods, particularly DFT, are used to locate and characterize transition states. This involves finding a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For example, in a study of the reaction between 2-methoxyfuran (B1219529) and a prop-2-enoate derivative, several transition states were identified, corresponding to different modes of attack. nih.gov A similar analysis for a reaction involving this compound would allow for the prediction of the most favorable reaction pathway.

Reaction Coordinate Analysis

Reaction coordinate analysis is a fundamental tool in computational chemistry used to investigate the mechanism of a chemical reaction. It maps the potential energy of a system as it transforms from reactants to products, identifying transition states, intermediates, and activation energies.

For α,β-unsaturated esters like ethyl crotonate, a common reaction is the addition to the carbon-carbon double bond. A computational study on the reaction of ethyl crotonate with the hydroxyl (OH) radical provides insight into the reaction coordinate for this type of addition. researchgate.net The reaction proceeds through the addition of the OH radical to either the α- or β-carbon of the double bond, leading to the formation of radical intermediates.

The potential energy surface for the OH radical addition to ethyl crotonate has been investigated using density functional theory (DFT) at the M06-2X/6-311++G(d,p) level of theory. researchgate.net The analysis reveals that the addition of the OH radical to the β-carbon (C3) is the most energetically favorable pathway, leading to the formation of a more stable β-hydroxy radical intermediate. researchgate.net The reaction coordinate would show the energy of the system as a function of the distance between the oxygen of the OH radical and the C3 carbon of ethyl crotonate. The peak of this energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.

While a specific reaction coordinate diagram for a synthetic transformation of this compound is not available, the principles derived from the study of analogous systems like ethyl crotonate are directly applicable. For instance, in a Michael addition reaction, a nucleophile would preferentially attack the β-carbon, and the reaction coordinate would detail the energetic pathway of this process.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) for Validation and Interpretation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings and aid in the interpretation of spectra.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov These predictions are valuable for assigning signals in experimental spectra and for distinguishing between different isomers or conformers.

For ethyl crotonate, experimental ¹H and ¹³C NMR data are well-established. asahilab.co.jpazom.com Computational models would aim to reproduce these values. The predicted chemical shifts are typically calculated for the optimized geometry of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Ethyl Crotonate (as a model for this compound)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ester) | 1.25 | Triplet | 7.1 |

| CH₂ | 4.15 | Quartet | 7.1 |

| =CH (α) | 5.80 | Doublet of Quartets | 15.6, 1.8 |

| =CH (β) | 6.95 | Doublet of Quartets | 15.6, 6.9 |

| CH₃ (crotyl) | 1.88 | Doublet of Doublets | 6.9, 1.8 |

Note: These are typical predicted values and may vary slightly depending on the computational method and basis set used. The data is representative of what would be expected for an E-isomer.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Ethyl Crotonate (as a model for this compound)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 166.5 |

| =CH (β) | 144.5 |

| =CH (α) | 123.0 |

| O-CH₂ | 60.2 |

| CH₃ (crotyl) | 17.9 |

| CH₃ (ester) | 14.3 |

Note: These are typical predicted values. The actual values can be influenced by the solvent and the specific computational methodology.

Vibrational Frequencies

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. DFT calculations can predict these frequencies, which correspond to the various vibrational modes of the molecule (stretching, bending, etc.). researchgate.netnih.gov These predicted spectra can be compared with experimental IR spectra to confirm the structure of a compound. The calculated frequencies are often scaled by a factor to better match the experimental data, compensating for approximations in the theoretical model and the effects of the experimental environment. nih.gov

For an α,β-unsaturated ester like this compound, key predicted vibrational frequencies would include:

Interactive Data Table: Predicted Key Vibrational Frequencies for an α,β-Unsaturated Ester

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C=O Stretch | 1715 - 1730 | Strong absorption characteristic of the ester carbonyl group. |

| C=C Stretch | 1640 - 1655 | Absorption for the conjugated carbon-carbon double bond. |

| C-O Stretch | 1150 - 1300 | Two bands are typically observed for the ester C-O bonds. |

| =C-H Bend | 960 - 980 | Characteristic of a trans-disubstituted alkene. |

These predicted spectroscopic data, derived from computational studies on analogous molecules, provide a robust framework for the identification and characterization of this compound.

Ethyl 3 Cyclobutylprop 2 Enoate As a Key Building Block in Complex Organic Synthesis

Role in the Synthesis of Natural Product Scaffolds

The structural motifs accessible from ethyl 3-cyclobutylprop-2-enoate, such as spirocycles and functionalized four-membered rings, are relevant to the frameworks of various natural products. While its direct application in the total synthesis of specific natural products is not extensively documented, its derivatives serve as important precursors for scaffolds found in bioactive molecules.

The cyclobutane (B1203170) ring present in this compound is a key structural feature in a variety of terpenoid natural products. The ability to further functionalize this ring and the adjacent propenoate chain allows for the construction of more complex carbon skeletons. Ring expansion and rearrangement reactions of cyclobutyl derivatives are established methods for synthesizing five- and six-membered rings, which form the core of many terpenoids and steroids. The compound's potential lies in its capacity to be transformed into intermediates that can be elaborated into these intricate polycyclic systems.

The ester and alkene functionalities of this compound are common handles for elaboration in the synthesis of alkaloids and polyketides. For instance, the α,β-unsaturated ester can undergo conjugate addition reactions with nitrogen-containing nucleophiles to introduce the nitrogen atoms characteristic of alkaloids. Furthermore, the synthesis of pyrrole-based antifungal agents from this compound demonstrates its utility in forming nitrogen-containing heterocyclic cores that are prevalent in alkaloid structures. google.comgoogle.com The ester can also be hydrolyzed to the corresponding carboxylic acid, a common building block in polyketide synthase pathways.

Precursor for the Synthesis of Novel Heterocyclic Compounds

This compound is an effective precursor for a range of heterocyclic compounds, leveraging the reactivity of its double bond and ester group.

One notable application involves its transformation into spiranic butyrolactones. researchgate.netresearchgate.net This is achieved through a sequence initiated by the photo-induced isomerization of the α,β-unsaturated ester to its β,γ-unsaturated isomer. Subsequent treatment of this isomer with osmium tetroxide (OsO₄) leads to the formation of a diol, which can be further cyclized to yield the corresponding lactone. researchgate.netresearchgate.net

Additionally, this compound has been used in the synthesis of pyrrole-based antifungal agents. google.comgoogle.com In a patented process, this compound is reacted with trimethylsulfoxonium (B8643921) iodide in the presence of a strong base like sodium hydride. This reaction sequence constructs a key intermediate that is further elaborated to form the final pyrrole-containing bioactive molecules. google.comgoogle.com

| Starting Material | Reagents | Product Type | Citation |

| This compound | 1. UV irradiation 2. OsO₄ | Spirranic butyrolactone | researchgate.netresearchgate.net |

| This compound | 1. Trimethylsulfoxonium iodide 2. Sodium Hydride | Pyrrole (B145914) precursor | google.comgoogle.com |

Application in the Construction of Carbocyclic Systems, Including Strained Rings

A significant application of this compound is in the synthesis of highly strained carbocyclic systems, particularly spirocycles. orcid.org The methodology provides a concise route to spiro[3.2]hexane derivatives, which are compounds containing a cyclopropane (B1198618) ring fused in a spiro fashion to a cyclobutane ring. researchgate.net

The key steps in this transformation are:

Photochemical Isomerization : UV irradiation of this compound promotes a deconjugation reaction, shifting the carbon-carbon double bond from the α,β-position to the β,γ-position relative to the ester group. This yields the corresponding β,γ-unsaturated isomer with high efficiency. researchgate.netresearchgate.netresearchgate.net

Cyclopropanation : The newly formed, more reactive double bond of the β,γ-unsaturated ester is then subjected to cyclopropanation. This reaction, often using reagents like diethylzinc (B1219324) and diiodomethane (B129776) (Simmons-Smith reaction), installs the cyclopropane ring to form the final spiro[3.2]hexane structure. researchgate.netacs.org

This sequence highlights the compound's utility in creating complex and strained carbocyclic frameworks from a relatively simple and accessible starting material.

| Reaction Step | Description | Key Reagents | Resulting Structure | Citation |

| Isomerization | Photochemical deconjugation of the α,β-unsaturated ester. | UV light | β,γ-unsaturated ester | researchgate.netresearchgate.netresearchgate.net |

| Cyclopropanation | Addition of a methylene (B1212753) group across the double bond. | Et₂Zn, CH₂I₂ | Spiro[3.2]hexane derivative | researchgate.netacs.org |

Utility in the Development of New Organic Reagents and Catalysts

The available scientific literature primarily focuses on the application of this compound as a structural building block for the synthesis of more complex molecules. While it is a versatile substrate in various chemical transformations, its specific use in the development of new organic reagents or as a ligand for catalysts is not widely reported. Its value is currently recognized in its contribution to molecular complexity rather than as a tool to facilitate other reactions.

Integration into Cascade and Multicomponent Reaction Sequences

This compound has been successfully integrated into efficient one-pot synthetic sequences that combine multiple transformations, streamlining the construction of complex molecules. For example, its use in the synthesis of antifungal pyrrole derivatives involves a sequence where multiple reagents are added sequentially in a single reaction vessel to build a key intermediate without isolating intermediates. google.comgoogle.com

In this process, a solution of this compound and trimethylsulfoxonium iodide is prepared and then added to a slurry of sodium hydride. google.comgoogle.com This one-pot procedure, which combines the formation of the sulfur ylide and the subsequent conjugate addition/cyclization, exemplifies how the compound can be used in streamlined processes that enhance synthetic efficiency by reducing the number of workup and purification steps.

Advanced Synthetic Strategies Leveraging the Unique Features of this compound

The strategic utility of this compound in complex synthesis stems from the ability of its two key functional components—the cyclobutane ring and the α,β-unsaturated ester—to participate in a variety of transformations. Chemists have devised elegant strategies that exploit these features, often in tandem, to achieve high levels of complexity and stereochemical control in a single operation. These strategies include leveraging the inherent ring strain of the cyclobutane for ring-expansion reactions and utilizing the electrophilic nature of the acrylate (B77674) in cascade and domino reaction sequences.

One of the prominent advanced strategies involves the ring expansion of the cyclobutane moiety . The inherent strain in the four-membered ring makes it susceptible to rearrangements that lead to larger, more stable ring systems. chemistrysteps.comyoutube.com For instance, under acidic conditions or in the presence of a Lewis acid, a carbocation can be generated adjacent to the cyclobutane ring. This can trigger a rearrangement where one of the cyclobutane C-C bonds migrates, expanding the ring to a cyclopentane (B165970) system. This strategy provides a powerful method for the stereocontrolled synthesis of five-membered rings, which are common motifs in natural products. The specific substitution pattern on the resulting cyclopentane can be influenced by the stereochemistry of the starting cyclobutane derivative.

Another powerful approach centers on the reactivity of the α,β-unsaturated ester system . This moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.org Advanced synthetic strategies often employ this reactivity in tandem or domino sequences , where an initial Michael addition is followed by one or more subsequent intramolecular reactions. For example, a nucleophile can be designed to contain another reactive functional group that, after the initial addition to the β-position of the acrylate, can cyclize onto the ester carbonyl or another part of the molecule. This allows for the rapid construction of complex heterocyclic or carbocyclic frameworks in a single, highly efficient step. The reaction of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophiles to form new pyrazole (B372694) and isoxazole (B147169) derivatives serves as an illustrative example of this type of reactivity, showcasing how an α,β-unsaturated ester can act as a linchpin in building complex heterocyclic systems. researchgate.net

Furthermore, the combination of the cyclobutane and acrylate functionalities allows for unique tandem reactions that involve both parts of the molecule . For instance, a reaction could be initiated at the acrylate, which then triggers a transformation involving the cyclobutane ring. An example of a related concept is the tandem alkylation/Michael addition reaction of dithiocarbamic acids with alkyl γ-bromocrotonates, which leads to functionalized 1,3-thiazolidine-2-thiones. nih.gov While not involving a cyclobutane, this demonstrates the principle of a tandem reaction on a similar unsaturated ester system.

The development of multicomponent domino cyclizations also highlights the potential of related α,β-unsaturated systems in complex synthesis. For example, the reaction of ethyl trifluoropyruvate with methyl ketones and amino alcohols leads to bicyclic γ-lactams through a domino mechanism. Such strategies, when applied to substrates like this compound, could unlock novel pathways to intricate, biologically relevant scaffolds.

Future Prospects and Emerging Research Directions for Ethyl 3 Cyclobutylprop 2 Enoate

Exploration of Novel Catalytic Systems for its Synthesis and Derivatization

The development of efficient and selective methods for the synthesis and further transformation of Ethyl 3-cyclobutylprop-2-enoate is a primary area of future research. Modern organometallic and organocatalysis offer a vast toolkit that can be applied to this target.

For Synthesis:

Cross-Metathesis: Olefin metathesis, particularly catalytic cross-metathesis, stands out as a powerful strategy for the synthesis of α,β-unsaturated esters. nih.gov The reaction of ethyl acrylate (B77674) with vinylcyclobutane, mediated by ruthenium or molybdenum catalysts, could provide a direct route to this compound. Future research would likely focus on optimizing catalyst selection (e.g., Grubbs, Hoveyda-Grubbs, or Schrock catalysts) and reaction conditions to maximize yield and stereoselectivity, particularly for the desired (E)-isomer. The use of additives like acetonitrile (B52724) has been shown to influence the stereochemical outcome in related systems, suggesting a pathway for controlling the Z:E ratio. nih.gov

Palladium-Catalyzed Coupling Reactions: Heck-type reactions between a cyclobutyl-derived organometallic species and an acrylate derivative, or vice-versa, could be another viable synthetic route. Research into novel palladium catalysts with specialized ligand systems could enhance the efficiency and functional group tolerance of such couplings.

For Derivatization:

Asymmetric Catalysis: The α,β-unsaturated system is primed for a variety of asymmetric transformations. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or imidazolidinones, could be employed for the enantioselective conjugate addition of nucleophiles to the β-position. researchgate.net This would allow for the creation of stereochemically rich cyclobutane-containing building blocks. Similarly, chiral Lewis acids or transition metal complexes could catalyze asymmetric Diels-Alder reactions, 1,3-dipolar cycloadditions, or epoxidations.

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalytic System | Application | Potential Advantages | Key Research Focus |

| Ruthenium/Molybdenum Metathesis Catalysts | Synthesis | High atom economy, directness of the route. | Catalyst loading, solvent effects, control of (E/Z)-selectivity. |

| Palladium-based Catalysts | Synthesis | Broad substrate scope, well-established methodology. | Ligand design for improved efficiency with cyclobutyl substrates. |

| Chiral Organocatalysts (e.g., Imidazolidinones) | Derivatization (Conjugate Addition) | Metal-free, environmentally benign, high enantioselectivity. | Substrate scope of nucleophiles, catalyst stability and recyclability. |

| Chiral Lewis Acid/Transition Metal Complexes | Derivatization (Cycloadditions, Epoxidation) | Access to a wide range of chiral products, high catalytic turnover. | Development of catalysts specific for cyclobutyl-containing substrates. |

Development of Sustainable and Environmentally Benign Methodologies

Future research will undoubtedly prioritize the development of green and sustainable methods for the synthesis and use of this compound. This aligns with the broader goals of modern chemistry to reduce waste, minimize energy consumption, and utilize renewable resources.

Key areas of focus will include:

Catalyst Recovery and Reuse: For expensive transition metal catalysts, the development of protocols for their recovery and reuse is crucial. This could involve the use of catalysts immobilized on solid supports or in biphasic systems. For instance, nano-Fe3O4-supported catalysts have been explored for related transformations, offering magnetic separability and recyclability. oiccpress.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical CO2, or bio-based solvents will be a significant research direction.

Energy Efficiency: Investigating energy-efficient activation methods such as microwave irradiation or mechanochemistry could lead to faster reactions and reduced energy consumption compared to conventional heating. researchgate.net

Application in Flow Chemistry and Microreactor Technology

The use of continuous flow chemistry and microreactor technology offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net The synthesis and derivatization of this compound are well-suited for this technology.

For example, a packed-bed reactor containing an immobilized catalyst could be used for the continuous synthesis of the compound. The small dimensions of microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. mdpi.com Furthermore, hazardous intermediates that may be generated during certain transformations can be produced and consumed in situ, minimizing risks. The application of flow chemistry could be particularly advantageous for exothermic reactions or when dealing with unstable reagents. researchgate.net

Advanced Computational Predictions for Reactivity and Material Design

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for the rational design of new materials. For this compound, computational studies can offer valuable insights that guide experimental work.

Reactivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of the molecule. acs.org This allows for the calculation of properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and atomic charges, which can predict the most likely sites for nucleophilic or electrophilic attack. tib.eu For instance, computational analysis can determine the relative electrophilicity of the carbonyl carbon versus the β-carbon, providing a rationale for the regioselectivity of conjugate addition reactions. tib.eu

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This can help to elucidate complex reaction mechanisms, identify transition states, and predict the stereochemical outcomes of reactions. acs.org

Material Design: The geometric and electronic properties of this compound, as determined by computational methods, can inform its potential use as a monomer in polymer synthesis or as a building block for functional materials.

Integration into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The ester functionality and the unique shape of the cyclobutyl group in this compound make it an interesting candidate for supramolecular assembly.

The ester group can participate in dipole-dipole interactions and potentially weak hydrogen bonding, which can influence the packing of molecules in the solid state or their aggregation in solution. rsc.org The cyclobutyl ring, with its puckered conformation, can also play a role in directing the three-dimensional arrangement of molecules. Research in this area could explore how modifications to the cyclobutyl ring or the ester group affect the self-assembly behavior, potentially leading to the formation of novel liquid crystals, gels, or other organized structures. The interplay between the ester's dipolar moment and the steric bulk of the cyclobutyl group could lead to interesting and tunable self-assembly phenomena. rsc.org

Unexplored Reactivity Patterns and Synthetic Transformations

Beyond the more common reactions of α,β-unsaturated esters, this compound offers opportunities to explore less conventional reactivity.

Radical Reactions: The double bond is susceptible to radical additions. Research into intramolecular radical cyclizations, where a radical generated elsewhere in a molecule containing the this compound moiety adds to the double bond, could lead to complex polycyclic structures. The behavior of acyl radicals derived from related α,β-unsaturated selenyl esters suggests the possibility of interesting rearrangements and tandem cyclizations. nih.gov

Reactions Involving the Cyclobutane (B1203170) Ring: The inherent ring strain of the cyclobutane can be exploited in synthetic transformations. Ring-opening reactions, promoted by transition metals or under thermal/photochemical conditions, could provide access to linear or macrocyclic structures. Conversely, the cyclobutane ring can act as a rigid scaffold to control the stereochemistry of reactions on appended functional groups. The unique stereoelectronic properties of the cyclobutane ring can influence the reactivity of the adjacent π-system in ways that differ from acyclic or larger-ring analogues. nih.gov

Photochemistry: The conjugated system of this compound makes it a candidate for photochemical reactions, such as [2+2] cycloadditions, which could be used to construct even more complex cyclobutane-containing frameworks.

The exploration of these and other novel transformations will undoubtedly expand the synthetic utility of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.